molecular formula C11H16O2S B7845635 4-(2-Methoxyphenoxy)butane-1-thiol

4-(2-Methoxyphenoxy)butane-1-thiol

Cat. No.: B7845635
M. Wt: 212.31 g/mol
InChI Key: CDFUXQFTDNASRC-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)butane-1-thiol is a chemical compound characterized by its unique structure, which includes a butane backbone with a thiol group (-SH) at one end and a 2-methoxyphenoxy group attached to the other end. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenoxy)butane-1-thiol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methoxyphenol and butane-1-thiol as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid (e.g., hydrochloric acid) to facilitate the formation of the ether linkage.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

  • Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Alcohols and Amines: Produced from the reduction of the thiol group.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Methoxyphenoxy)butane-1-thiol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the investigation of thiol-based redox processes.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenoxy)butane-1-thiol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

  • Pathways: It can modulate redox-sensitive signaling pathways, influencing cellular processes such as apoptosis and oxidative stress response.

Comparison with Similar Compounds

4-(2-Methoxyphenoxy)butane-1-thiol is unique due to its specific structural features. Similar compounds include:

  • 4-(2-Methoxyphenoxy)benzoic acid: Similar in having a methoxyphenoxy group but differs in the presence of a carboxylic acid group.

  • 2-(4-Methoxyphenoxy)benzaldehyde: Contains a benzaldehyde group instead of a thiol group.

  • 4-(4-Methoxyphenoxy)benzaldehyde: Similar to the above but with a different position of the methoxy group on the benzene ring.

These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.

Properties

IUPAC Name

4-(2-methoxyphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-14/h2-3,6-7,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFUXQFTDNASRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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